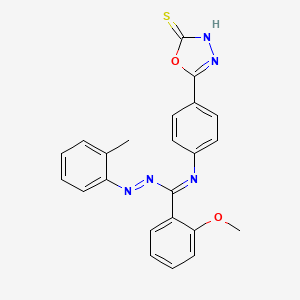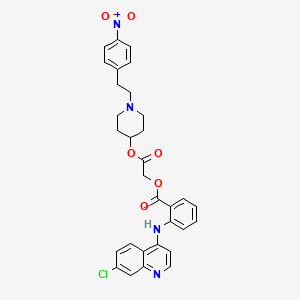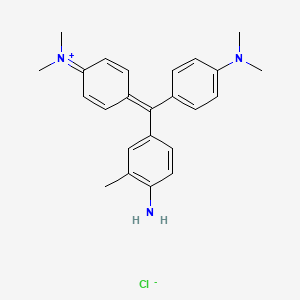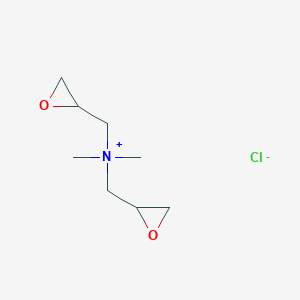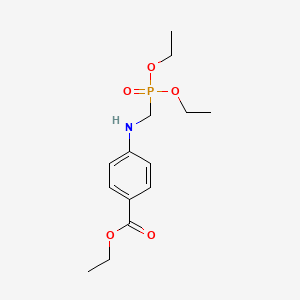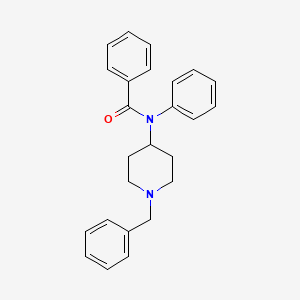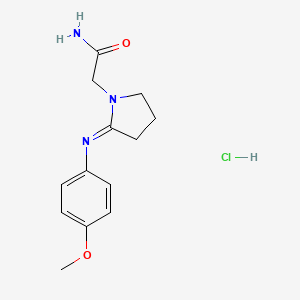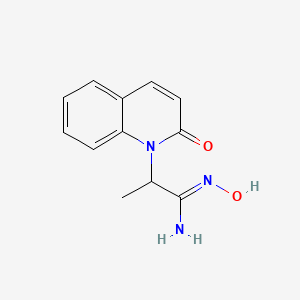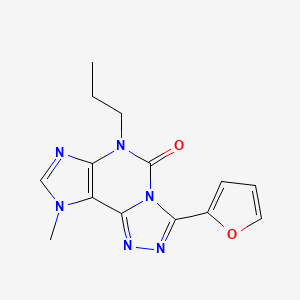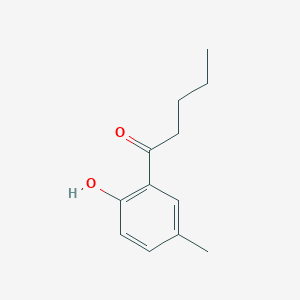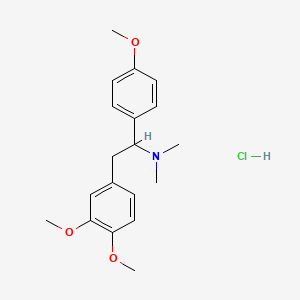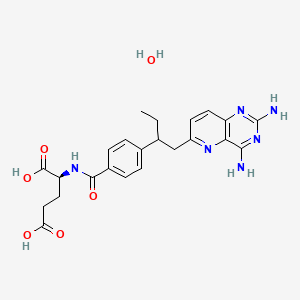
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties.
Méthodes De Préparation
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- involves several steps:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between primary alcohols or aldehydes with molecular iodine in the presence of ammonia, forming a nitrile intermediate.
Heterogeneous Catalysts: The use of heterogeneous catalysts, such as nanoparticles, can enhance the efficiency and eco-friendliness of the synthesis process.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions include substituted tetrazoles and their derivatives .
Applications De Recherche Scientifique
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a bioisosteric replacement for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Material Science: The compound’s nitrogen-rich structure makes it suitable for use in high-energy materials and explosives.
Biological Research: It has been studied for its antibacterial, antifungal, and antitumor activities.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- involves its interaction with molecular targets through receptor-ligand interactions. The planar structure of the tetrazole ring allows for effective stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- can be compared with other tetrazole derivatives:
5-Substituted 1H-Tetrazoles: These compounds share similar bioisosteric properties and are used in medicinal chemistry.
1,5-Disubstituted Tetrazoles: These derivatives have two substituents on the tetrazole ring and exhibit unique chemical and biological properties.
2,5-Disubstituted Tetrazoles: These compounds have substituents at the 2 and 5 positions of the tetrazole ring, offering different reactivity and applications.
The uniqueness of 1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
92972-81-1 |
|---|---|
Formule moléculaire |
C14H9F3N4O3 |
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
2-[5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H9F3N4O3/c15-14(16,17)9-3-1-2-8(6-9)10-4-5-11(24-10)13-18-19-20-21(13)7-12(22)23/h1-6H,7H2,(H,22,23) |
Clé InChI |
NTUFPIIVVDBDAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



